5-Chloro-2-(2-phenylethoxy)aniline
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Overview
Description
5-Chloro-2-(2-phenylethoxy)aniline, also known as 5-chloro-2-phenylethanamine, is an organic compound belonging to the aniline family. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. This compound is of particular interest due to its wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.
Scientific Research Applications
Synthesis and Material Chemistry
The compound 5-Chloro-2-(2-phenylethoxy)aniline is used in various synthesis processes. One notable application is in the double Suzuki cross-coupling reaction, a process used for synthesizing compounds with reactive chloro groups and alkoxy side chains. This method is integral for constructing large hetero-atom bridged macrocycles, which are valuable in supramolecular and material chemistry (Naseer & Hameed, 2012).
Fluorescence Quenching Studies
Studies on fluorescence quenching, especially using boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA), involve aniline as a quencher. Such research is essential for understanding the conformational changes in solutes and contributes significantly to the field of luminescence and photochemistry (Geethanjali et al., 2015).
Biocide Synthesis
Anilines, including derivatives of this compound, are used in synthesizing biocides. These compounds, effective against a range of biological targets, are significant in developing new pest control strategies and antimicrobial agents (Asaad et al., 1988).
Sensor Development
Research in sensor technology utilizes anilines for their redox chemistry and pH-dependent properties. For instance, poly(aniline), a polymer derived from aniline, is used in creating nonenzymatic glucose sensors. This application is crucial in the development of advanced biomedical devices and monitoring systems (Shoji & Freund, 2001).
Safety and Hazards
While specific safety and hazard information for 5-Chloro-2-(2-phenylethoxy)aniline is not available, general precautions for handling anilines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
5-chloro-2-(2-phenylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXNGDMGABPLTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649860 |
Source
|
Record name | 5-Chloro-2-(2-phenylethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
648926-16-3 |
Source
|
Record name | 5-Chloro-2-(2-phenylethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648926-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(2-phenylethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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